molecular formula C12H14N4O4S B1353870 Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate CAS No. 72292-62-7

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

Cat. No.: B1353870
CAS No.: 72292-62-7
M. Wt: 310.33 g/mol
InChI Key: MFGZXPGKKJMZIY-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a synthetic organic compound with the molecular formula C12H14N4O4S. It is characterized by a pyrazole ring substituted with an ethyl ester, an amino group, and a sulfamoylphenyl group. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazine with a β-keto ester.

    Introduction of the Sulfamoylphenyl Group: This step involves the sulfonation of aniline to form 4-sulfamoylaniline, which is then coupled with the pyrazole ring.

    Esterification: The final step is the esterification of the carboxyl group with ethanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfamoyl groups, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Biochemistry: The compound is utilized in the study of enzyme inhibition, particularly in the context of sulfonamide-based inhibitors.

    Industrial Applications: It serves as an intermediate in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

    Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the sulfamoylphenyl group.

    4-Amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate: Similar but with different substitution patterns on the pyrazole ring.

Uniqueness: Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is unique due to the presence of both the sulfamoylphenyl and ethyl ester groups, which confer specific chemical properties and biological activities not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGZXPGKKJMZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501100
Record name Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72292-62-7
Record name Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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